1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride
Overview
Description
1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride is an organic compound that features a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Scientific Research Applications
1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Mode of Action
For instance, it can participate in nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) interacts with a carbon atom attached to a leaving group (an atom or group that can be easily replaced). This results in the replacement of the leaving group with the nucleophile .
Biochemical Pathways
For example, it might be involved in reactions at the benzylic position, which include free radical bromination and nucleophilic substitution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride typically involves the bromination of 4-methylpropiophenone followed by amination. The bromination step introduces the bromine atom at the 2-position of the phenyl ring. The reaction conditions often involve the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent amination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl-ethylamine derivatives.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Coupling Reactions: Formation of biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpropiophenone: A precursor in the synthesis of 1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride, used in similar applications.
4-Methylphenyl 1-bromoethyl ketone: Another brominated compound with similar reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom and an amine group makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-3-4-8(7(2)11)9(10)5-6;/h3-5,7H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFAHVCUMUGUTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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